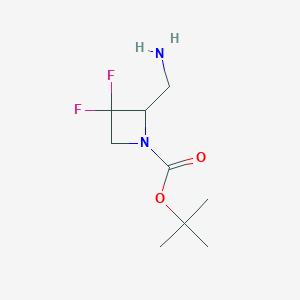
Tert-butyl 2-(aminomethyl)-3,3-difluoroazetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route starts with the reaction of tert-butyl 2-(aminomethyl)-3,3-difluoroazetidine-1-carboxylate with appropriate reagents. For example, the aminomethylation of 3,3-difluoroazetidine-1-carboxylic acid with formaldehyde followed by protection of the amino group with tert-butyl isocyanate yields the desired compound .
Industrial Production:: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing.
Analyse Chemischer Reaktionen
Reactivity:: Tert-butyl 2-(aminomethyl)-3,3-difluoroazetidine-1-carboxylate can undergo various reactions, including:
Substitution: The tert-butyl group can be substituted under appropriate conditions.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Functional Group Transformations: The amino group can participate in various transformations.
Formaldehyde: Used for aminomethylation.
Tert-butyl isocyanate: Used for amino group protection.
Major Products:: The major products depend on the specific reaction conditions and the functional groups involved.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-(aminomethyl)-3,3-difluoroazetidine-1-carboxylate finds applications in:
Medicinal Chemistry: It may serve as a building block for drug development.
Materials Science: Its unique structure could contribute to novel materials.
Biological Studies: Researchers explore its interactions with biological targets.
Wirkmechanismus
The precise mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C9H16F2N2O2 |
|---|---|
Molekulargewicht |
222.23 g/mol |
IUPAC-Name |
tert-butyl 2-(aminomethyl)-3,3-difluoroazetidine-1-carboxylate |
InChI |
InChI=1S/C9H16F2N2O2/c1-8(2,3)15-7(14)13-5-9(10,11)6(13)4-12/h6H,4-5,12H2,1-3H3 |
InChI-Schlüssel |
MKQDTZMYHFYEBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1CN)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-7-fluoropyrazolo[1,5-a]pyridine](/img/structure/B13007686.png)
![7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B13007698.png)





![tert-Butyl 2-oxo-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B13007740.png)




